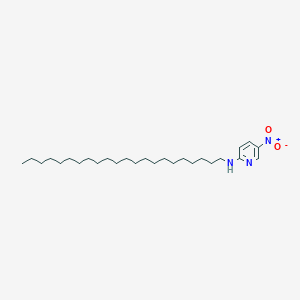
草酸铯
描述
Cesium oxalate, also known as dicesium oxalate, is a chemical compound with the formula Cs₂C₂O₄. It is the cesium salt of oxalic acid and consists of cesium cations (Cs⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white solid and is soluble in water .
Synthetic Routes and Reaction Conditions:
- Cesium oxalate can be synthesized by passing carbon monoxide and carbon dioxide over cesium carbonate at 380°C. The reaction is as follows:
From Cesium Carbonate and Carbon Monoxide: Cs2CO3+CO→Cs2C2O4
Another method involves reacting cesium carbonate with oxalic acid in an aqueous solution:From Cesium Carbonate and Oxalic Acid: Cs2CO3+H2C2O4⋅2H2O→Cs2C2O4⋅H2O+CO2+2H2O
Industrial Production Methods:
- The industrial production of cesium oxalate typically involves the reaction of cesium carbonate with oxalic acid under controlled conditions to ensure high purity and yield .
Types of Reactions:
- Cesium oxalate can be thermally decomposed to cesium carbonate and carbon monoxide:
Reduction: Cs2C2O4→Cs2CO3+CO
Common Reagents and Conditions:
Thermal Decomposition: This reaction typically occurs at elevated temperatures without the need for additional reagents.
Major Products:
科学研究应用
Cesium oxalate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other cesium compounds and in various chemical reactions.
Biology and Medicine:
作用机制
Target of Action
Cesium oxalate, also known as dicesium oxalate, is a chemical compound with the formula Cs2C2O4 . It consists of cesium cations (Cs+) and oxalate anions (C2O2−4)
Mode of Action
For instance, cesium oxalate can be reduced back into cesium carbonate and carbon monoxide by thermal decomposition . This reaction could potentially influence its interaction with biological targets.
Biochemical Pathways
For example, they are involved in the detoxification of heavy metals and participate in the biogeochemical cycles of certain nutrients .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of cesium oxalate could potentially be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body. Additionally, its thermal decomposition into cesium carbonate and carbon monoxide suggests that temperature could also influence its action.
生化分析
Biochemical Properties
It is known that Cesium, being an alkaline metal, its uptake is affected by potassium nutrition . Several transporters for Cesium have been described .
Cellular Effects
The cellular effects of Cesium Oxalate are not well-documented. It is known that Cesium ions can have significant effects on cellular processes. For instance, in a study on rice, it was found that Cesium ions can induce mitochondrial dysfunction and superoxide accumulation, enhancing CCL5 release .
Molecular Mechanism
The molecular mechanism of Cesium Oxalate’s action is not well-understood. It is known that Cesium ions can interact with various biomolecules. For instance, in a study on rice, it was found that Cesium ions can induce changes in the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Temporal Effects in Laboratory Settings
The temporal effects of Cesium Oxalate in laboratory settings are not well-documented. It is known that Cesium ions can have significant effects over time. For instance, in a study on rice, it was found that Cesium ions can induce changes in the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Dosage Effects in Animal Models
The effects of Cesium Oxalate dosage in animal models are not well-documented. It is known that Cesium ions can have significant effects in animal models. For instance, in a study on pigs, it was found that Cesium ions can induce changes in the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Metabolic Pathways
The metabolic pathways that Cesium Oxalate is involved in are not well-documented. It is known that Cesium ions can have significant effects on metabolic pathways. For instance, in a study on rice, it was found that Cesium ions can induce changes in the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Transport and Distribution
Cesium Oxalate’s transport and distribution within cells and tissues are not well-documented. It is known that Cesium ions can have significant effects on transport and distribution. For instance, in a study on rice, it was found that Cesium ions can induce changes in the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Subcellular Localization
The subcellular localization of Cesium Oxalate is not well-documented. It is known that Cesium ions can have significant effects on subcellular localization. For instance, in a study on rice, it was found that Cesium ions can induce changes in the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
相似化合物的比较
Sodium Oxalate (Na₂C₂O₄): Similar to cesium oxalate, sodium oxalate is the sodium salt of oxalic acid. It is also a white solid and soluble in water.
Potassium Oxalate (K₂C₂O₄): This compound is the potassium salt of oxalic acid and shares similar properties with cesium oxalate.
Uniqueness of Cesium Oxalate:
Higher Molar Mass: Cesium oxalate has a higher molar mass compared to sodium and potassium oxalates due to the larger atomic mass of cesium.
Solubility: Cesium oxalate has distinct solubility properties in water compared to its sodium and potassium counterparts.
属性
IUPAC Name |
dicesium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Cs/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQUOWMMDQTGCX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2C2O4, C2Cs2O4 | |
| Record name | caesium oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336476 | |
| Record name | Ethanedioic acid cesium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], White powder; [Sigma-Aldrich MSDS], Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Cerous oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2092 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cesium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12862 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cerium(III) oxalate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
139-42-4, 1068-63-9 | |
| Record name | Cerium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid cesium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicesium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris[oxalate(2-)]dicerium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAESIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB9QB78M28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)










![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

